molecular formula C22H26N2O5S B6054180 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate

Cat. No.: B6054180
M. Wt: 430.5 g/mol
InChI Key: JUMQIULJBGSOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate, also known as DBIBB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBIBB is a type of benzisothiazolone derivative that has been synthesized using various methods.

Scientific Research Applications

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer drug.
This compound has also been studied for its potential applications in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress in neurons. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. This compound has also been shown to modulate the activity of certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C. This compound has also been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway and the PI3K/AKT pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate in lab experiments is its high purity. This compound can be synthesized with a purity of over 95%, making it a reliable compound for research. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate research. One of the most promising directions is the development of this compound as an anti-cancer drug. Further studies are needed to determine the efficacy and safety of this compound in human clinical trials. This compound also has potential applications in the field of neurodegenerative diseases. Further studies are needed to determine the mechanisms of action of this compound and its potential therapeutic effects in animal models of neurodegenerative diseases.

Synthesis Methods

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzisothiazolone with 2-methyl-2-(4-butoxyphenyl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white solid with a purity of over 95%.

Properties

IUPAC Name

[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-2-methylpropyl] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-4-5-14-28-17-12-10-16(11-13-17)21(25)29-15-22(2,3)23-20-18-8-6-7-9-19(18)30(26,27)24-20/h6-13H,4-5,14-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMQIULJBGSOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCC(C)(C)N=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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